4-(Difluoromethylsulfonyl)nitrobenzene

Vue d'ensemble

Description

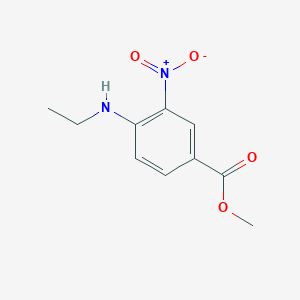

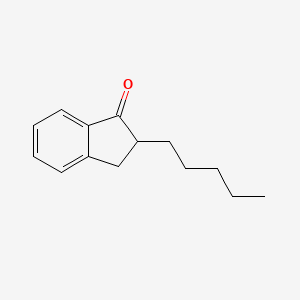

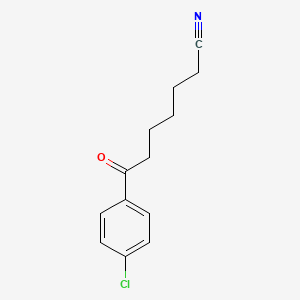

4-(Difluoromethylsulfonyl)nitrobenzene (DFMSNB) is a compound that has gained attention in scientific research due to its unique properties. It is a nitroaromatic compound that contains both fluorine and sulfur atoms, making it an interesting target for synthesis and study. In

Applications De Recherche Scientifique

Sorption and Desorption Analysis

Scientific Field

Environmental Science Application Summary: Nitrobenzene was used to investigate its interaction with differently functionalized multiwalled carbon nanotubes (MWCNTs). The study focused on the stability of carbon nanotubes (CNTs) suspension, which is a key factor in determining their transport, fate, and toxicity in an aquatic environment . Methods: The study involved the use of nitrobenzene at different initial concentrations and observed the effects on the stability of CNTs aggregation and sorption hysteresis . Results: The study found that both the stability of CNTs aggregation and sorption hysteresis were affected by the initial concentration of nitrobenzene and the surface functionalization coverage of MWCNTs .

Catalytic Reduction

Scientific Field

Chemical Engineering Application Summary: Nitrobenzene was used in a study investigating the catalytic reduction using a copper-based metal-organic framework (MOF) as a catalyst . Methods: The catalyst was used for the reduction of nitrobenzene, using sodium borohydride (NaBH4) as the reducing agent . Results: The catalyst exhibited high nitrobenzene conversion (100%) and a quick reaction time (8 min). This was one of the highest efficiencies among non-noble metal catalysts reported so far .

Fluorescent Sensing

Scientific Field

Analytical Chemistry Application Summary: Nitrobenzene was used in a study investigating its detection in aqueous solution using a series of fluorescent Zn-MOFs . Methods: The study involved the use of Zn-MOFs to detect nitrobenzene in aqueous solution . Results: The study found that all Zn-MOFs could highly sensitively detect nitrobenzene in aqueous solution .

Single- and Two-Electron Reduction of Nitroaromatic Compounds

Scientific Field

Biochemistry Application Summary: Nitroaromatic compounds maintain their importance in relation to industrial processes, environmental pollution, and pharmaceutical application. The manifestation of toxicity/therapeutic action of nitroaromatics may involve their single- or two-electron reduction performed by various flavoenzymes and/or their physiological redox partners, metalloproteins . Methods: The study involved the use of nitroaromatic compounds and flavoenzymes of different groups . Results: The study addressed the intrinsic redox properties of nitroaromatic compounds, in particular, the energetics of their single- and two-electron reduction in aqueous medium .

Difluoromethylation Processes

Scientific Field

Organic Chemistry Application Summary: This review describes the recent advances made in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . Methods: The study involved the use of multiple difluoromethylation reagents . Results: The study found that these advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Propriétés

IUPAC Name |

1-(difluoromethylsulfonyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO4S/c8-7(9)15(13,14)6-3-1-5(2-4-6)10(11)12/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYJGQKFQRBEBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40611134 | |

| Record name | 1-(Difluoromethanesulfonyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethylsulfonyl)nitrobenzene | |

CAS RN |

24906-74-9 | |

| Record name | 1-(Difluoromethanesulfonyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,3-Dihydroxypropyl)amino]ethane-1-sulfonic acid](/img/structure/B1612169.png)